

Isocytosine: A Comprehensive Physicochemical Profile for Advanced Research and Development

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An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocytosine, a structural isomer of the canonical nucleobase cytosine, presents a unique profile for applications in synthetic biology, medicinal chemistry, and materials science.[1][2][3] [4] As a non-natural nucleobase, its distinct hydrogen bonding capabilities, particularly its Watson-Crick-like pairing with isoguanine, enable the expansion of the genetic alphabet and the development of novel therapeutic agents.[1][4] This document provides a detailed overview of the core physicochemical properties of **isocytosine**, outlines standard experimental protocols for their determination, and visualizes key molecular interactions and workflows to support advanced research and drug development endeavors.

Core Physicochemical Properties

Isocytosine (2-aminouracil) is a pyrimidine derivative distinguished from cytosine by the swapped positions of its exocyclic amine and carbonyl groups.[1][3] This structural alteration profoundly influences its chemical and physical characteristics.

General and Structural Properties

The fundamental identifiers and structural details of **isocytosine** are summarized below.



Property	Value	Reference(s)
IUPAC Name	2-amino-1H-pyrimidin-6-one	[5]
Synonyms	2-Aminouracil, 2-Amino-4- hydroxypyrimidine	[5][6][7]
CAS Number	108-53-2	[1][5][6][8]
Molecular Formula	C4H5N3O	[1][5][9]
Molecular Weight	111.10 g/mol	[1][5][9]
Appearance	White to off-white crystalline powder/solid	[6]
Canonical SMILES	C1=CN=C(NC1=O)N	[5][10]
InChI Key	XQCZBXHVTFVIFE- UHFFFAOYSA-N	[5][6]

Thermodynamic and Spectroscopic Properties

Quantitative data regarding the thermodynamic and spectroscopic behavior of **isocytosine** are crucial for its application and handling.

Property	Value	Reference(s)
Melting Point	275 °C (decomposes)	[1][6][11]
Boiling Point	360-365 °C (Predicted)	[8]
рКа	9.59 ± 0.40 (Predicted)	[6][8]
UV Absorption (λmax)	215 nm, 257 nm (in 0.1 N HCl)225 nm, 273 nm (in 0.1 N NaOH)	[1]
LogP (Octanol/Water)	-0.6479	[10]

Solubility Profile



Isocytosine exhibits varied solubility depending on the solvent system, which is a critical consideration for experimental design and formulation.

Solvent System	Solubility	Reference(s)
Water (25 °C)	~0.2 g/L (Sparingly soluble)	[8]
Acetic Acid	50 mg/mL (with heat)	[1]
DMSO	11 - 31.82 mg/mL (may require heat/sonication)	[7][9]
Hot Water, DMF	Soluble	[6][8]
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL	[9]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL	[9]

Key Molecular Interactions

The primary utility of **isocytosine** in synthetic biology stems from its ability to form a stable base pair with isoguanine, featuring three intermolecular hydrogen bonds, analogous to the canonical guanine-cytosine pair.

Caption: Hydrogen bonding in **isocytosine**-isoguanine vs. cytosine-guanine.

Experimental Protocols

Detailed and reproducible methodologies are essential for verifying the physicochemical properties of **isocytosine**. The following sections describe standard operating procedures for key analytical experiments.

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of **isocytosine** in a given aqueous buffer. The shake-flask method is considered the gold standard for its reliability.[12]



Principle: Excess solid **isocytosine** is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value, representing the equilibrium solubility.

Materials:

- **Isocytosine**, crystalline powder (≥99% purity)
- Selected aqueous buffer (e.g., pH 7.4 phosphate-buffered saline)
- · HPLC-grade acetonitrile and water
- Calibrated analytical balance, pH meter
- Orbital shaker with temperature control
- Syringe filters (0.22 μm, low-binding)
- Autosampler vials and a validated HPLC-UV system

Procedure:

- Add an excess amount of solid isocytosine (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the selected buffer. Ensure the amount added is sufficient to leave undissolved solid at equilibrium.
- Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25 °C (or the desired temperature).
- Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 48-72 hours to ensure equilibrium is reached.
- After incubation, allow the vials to stand for 1-2 hours to let the undissolved solid settle.
- Carefully withdraw an aliquot of the supernatant using a syringe.
- Immediately filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial.
 Discard the first few drops to saturate any binding sites on the filter.

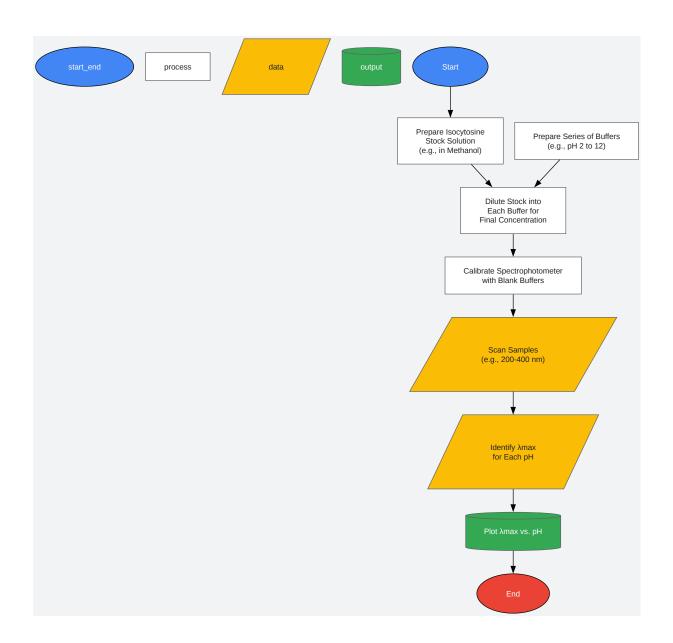


- Dilute the filtrate with the mobile phase as necessary to fall within the linear range of the HPLC calibration curve.
- Analyze the sample by a validated HPLC-UV method, quantifying the concentration against a standard curve of isocytosine.
- The resulting concentration is reported as the equilibrium solubility in mg/mL or mM.

Workflow for pH-Dependent UV-Vis Spectroscopy

This workflow is used to determine the maximum absorption wavelengths (λ max) of **isocytosine** under different pH conditions, which provides insight into its ionic species.





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Caption: Workflow for determining pH-dependent UV absorption of isocytosine.



Procedure:

- Stock Solution Preparation: Prepare a concentrated stock solution of isocytosine (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
- Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12 using appropriate buffer systems like citrate, phosphate, and borate).
- Sample Preparation: Create a working solution for each pH point by diluting a small aliquot
 of the stock solution into each buffer to a final concentration suitable for UV analysis (e.g., 10
 μg/mL).
- Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the corresponding buffer of each sample as the blank reference.
- Spectral Acquisition: Scan each sample across a relevant wavelength range (e.g., 200-400 nm).
- Data Analysis: Record the wavelength of maximum absorbance (λmax) from the spectrum at each pH. A plot of λmax versus pH can be used to observe spectral shifts indicative of protonation/deprotonation events and can be used to estimate pKa values.

Biological and Chemical Context

Isocytosine is not a component of natural nucleic acids but serves as a valuable tool in chemical and biological research.[2]

- Expanded Genetic Systems: Its most prominent role is as a component of "hachimoji" DNA and RNA, an eight-letter genetic system that expands the information-carrying capacity of nucleic acids.[9]
- Antiviral Research: The isocytosine scaffold has been incorporated into the synthesis of acyclic nucleoside analogues to investigate their antiviral properties.[1]
- Physicochemical Studies: It is frequently used as a model compound in studies of metal
 complex binding, tautomerism, proton transfer effects, and hydrogen bonding in
 nucleobases.[6][7] The crystal structure of isocytosine reveals two distinct tautomeric forms



in the solid state, co-crystallized in a 1:1 ratio and linked by hydrogen bonds.[13] This tautomerism is a key area of physical organic chemistry research.

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